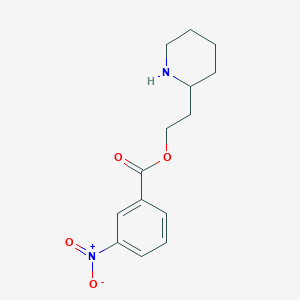
2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that belongs to the class of 1,2,3-triazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide typically involves the cycloaddition reaction of azides and alkynes, a process known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Cycloaddition reaction with an alkyne to form the triazole ring.
- Introduction of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Reduced triazole compounds.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Tetrazole: A nitrogen-rich heterocycle with applications in medicinal chemistry and materials science.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
2-(4-Amino-2H-1,2,3-triazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C4H7N5O |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
2-(4-aminotriazol-2-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c5-3-1-7-9(8-3)2-4(6)10/h1H,2H2,(H2,5,8)(H2,6,10) |
Clé InChI |
ZVUIMWAFEPLTCA-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(N=C1N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
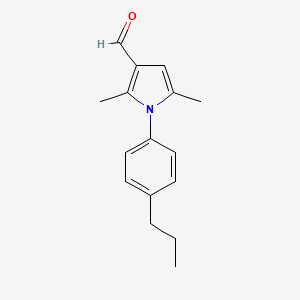
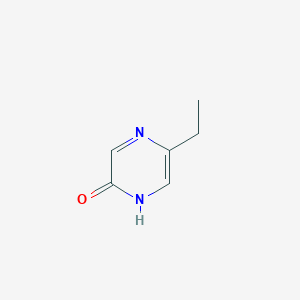
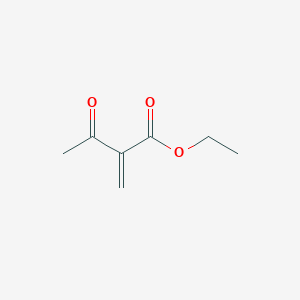
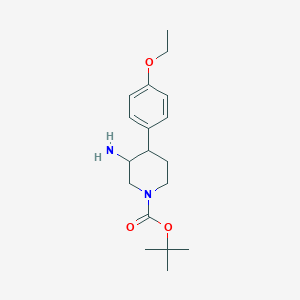
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)
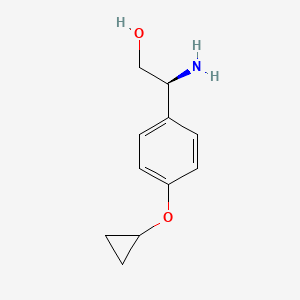


![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)

